2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a stable isotope-labeled compound with significant utility in organic synthesis and scientific research. It is recognized for its applications in nuclear magnetic resonance spectroscopy and metabolic studies due to its unique molecular structure, which includes deuterated atoms that enhance the stability and tracking capabilities of the compound in biological systems. The compound is categorized under imidazole derivatives, which are known for their diverse biological activities and chemical reactivity.
The compound is classified as an imidazole derivative, specifically a chlorinated and benzyloxymethyl-substituted variant. Its chemical structure is characterized by the presence of a butyl group, a chloro group, and a benzyloxymethyl group attached to the imidazole ring. The molecular formula is with a molecular weight of approximately 281.8 g/mol .
The synthesis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole typically involves several steps:
In industrial settings, these synthetic routes are scaled up using techniques such as continuous flow synthesis and automated reactors to optimize yield and purity while reducing costs and environmental impact .
The molecular structure of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole can be represented as follows:
The incorporation of deuterium atoms enhances its stability and makes it suitable for various analytical applications.
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole can undergo several chemical reactions:
The mechanism of action for 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific biological targets, such as enzymes and receptors. The presence of deuterium allows researchers to track metabolic pathways accurately, providing insights into biochemical processes without altering the natural behavior of the molecules involved .
The compound exhibits typical reactivity associated with imidazole derivatives, including:
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole has diverse applications across several fields:
This compound's unique properties make it invaluable for both research and practical applications across various scientific disciplines.
2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole (CAS 1189919-69-4) is a deuterated organic compound with the molecular formula C₁₅H₁₆D₃ClN₂O and a molecular weight of 281.80 g/mol [1] [6]. Its structure features a pentagonal imidazole ring substituted at the 2-position with a deuterium-labeled butyl chain (C₄D₃H₆), at the 4-position with chlorine, and at the 5-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅) [1] [4]. The non-deuterated analog (CAS 679412-76-1; C₁₅H₁₉ClN₂O; MW 278.78 g/mol) serves as the foundational structure for pharmacological studies [3].
The compound exists as a "neat" solid (pure, without solvents or additives) and is characterized by its isotopic purity, typically exceeding 98% deuterium incorporation at the butyl chain's terminal methyl group [1] [6]. Key structural elements include:
Property | Value |
---|---|
CAS Number | 1189919-69-4 |
Molecular Formula | C₁₅H₁₆D₃ClN₂O |
Molecular Weight | 281.80 g/mol |
Non-deuterated Analog CAS | 679412-76-1 |
Format | Neat |
Isotopic Purity | ≥98% D |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds to modulate metabolic pathways. The carbon-deuterium (C-D) bond is stronger (∼5–10 kcal/mol) and shorter than the carbon-hydrogen (C-H) bond due to lower zero-point vibrational energy [3] [8]. This "deuterium isotope effect" reduces the rate of enzymatic cleavage at deuterated sites, particularly by cytochrome P450 (CYP) oxidases, which commonly metabolize alkyl chains via hydroxylation [8].
For 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, deuteration at the butyl chain’s terminal methyl group aims to:
Table 2: Pharmacological Advantages of Deuterium Labeling [3] [8]
Effect | Mechanism | Application in Target Compound |
---|---|---|
Metabolic Stabilization | Slowed CYP450-mediated oxidation | Extended half-life of deuterated butyl chain |
Isotopic Tracing | Distinct mass spectral signature | Quantification in biological matrices |
Toxicity Mitigation | Reduced epoxide/aldehyde formation | Lower risk of off-target reactivity |
Imidazole (1,3-diazole) is a planar, aromatic five-membered ring featuring two nitrogen atoms (pyrrole-like at N-1, pyridine-like at N-3) and a 6π-electron system [5] [9]. First synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia, imidazole’s amphoterism (pKa ∼7.0 for conjugate acid; pKa ∼14.5 for deprotonation) allows it to form hydrogen bonds as both donor and acceptor, crucial for biomolecular interactions [5] [9] [10].
In medicinal chemistry, the imidazole scaffold is a "privileged structure" due to its:
Table 3: Clinically Relevant Imidazole-Containing Drugs [5] [7] [10]
Drug | Therapeutic Class | Key Imidazole Function |
---|---|---|
Ketoconazole | Antifungal | Heme iron ligand in CYP51 inhibition |
Losartan | Antihypertensive | Angiotensin II receptor antagonism |
Dacarbazine | Antineoplastic | DNA alkylation after metabolic activation |
Cimetidine | Antiulcer | H₂-receptor antagonism |
For 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole, the core enables:
Contemporary research exploits deuterated imidazole analogs like this compound to optimize pharmacokinetics while retaining target engagement, reflecting a convergence of isotopic chemistry and heterocyclic drug design [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7